7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the 2,4-dichlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the purine ring.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials.
Mechanism of Action
The mechanism by which 7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
Compared to similar compounds, 7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and potential applications. Its structure also provides specific binding affinities that may not be present in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H25Cl2N5O2 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H25Cl2N5O2/c1-13-5-4-8-27(10-13)12-17-24-19-18(20(29)26(3)21(30)25(19)2)28(17)11-14-6-7-15(22)9-16(14)23/h6-7,9,13H,4-5,8,10-12H2,1-3H3 |
InChI Key |
WJHHYTMNZVJPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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